1-(2-Chloroethyl)naphthalene
Overview
Description
1-(2-Chloroethyl)naphthalene is an organic compound with the molecular formula C12H11Cl. It is a derivative of naphthalene, where a chloroethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylboronic acid with 1-bromo-2-chloroethane in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 1-ethylnaphthalene. This process requires controlled reaction conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form 1-(2-hydroxyethyl)naphthalene.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups like carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl-substituted naphthalene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: 1-(2-Hydroxyethyl)naphthalene.
Oxidation: 1-(2-Carboxyethyl)naphthalene.
Reduction: 1-Ethylnaphthalene.
Scientific Research Applications
1-(2-Chloroethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)naphthalene involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of carbocation intermediates, which can further react with other nucleophiles or undergo rearrangement .
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: Similar structure but with a chloromethyl group instead of a chloroethyl group.
2-(Chloroethyl)naphthalene: The chloroethyl group is attached to the second carbon of the naphthalene ring.
1-(Bromoethyl)naphthalene: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness: 1-(2-Chloroethyl)naphthalene is unique due to its specific reactivity and the position of the chloroethyl group on the naphthalene ring. This positioning influences its chemical behavior and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-(2-chloroethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBFCUQUWJKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393467 | |
Record name | 1-(2-chloroethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-02-9 | |
Record name | 1-(2-chloroethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.